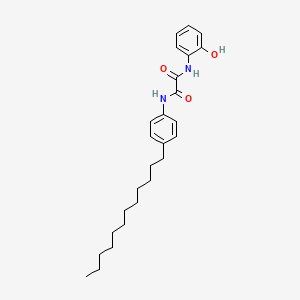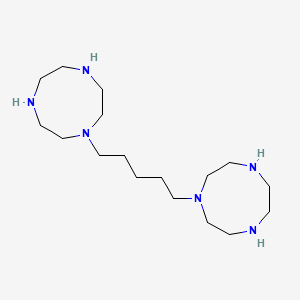![molecular formula C18H21IN2 B12578139 1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide CAS No. 328402-16-0](/img/structure/B12578139.png)
1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a pyridinium ion
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide typically involves multiple steps. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the phenyl group and the pyridinium ion. The reaction conditions may vary, but common reagents include pyrrolidine, phenylacetic acid, and methyl iodide. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. Common reagents and conditions for these reactions include solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide involves its interaction with specific molecular targets. The pyrrolidine ring and the pyridinium ion play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide can be compared with other similar compounds, such as:
α-Pyrrolidinoisohexanophenone (α-PiHP): This compound also features a pyrrolidine ring and has similar biological activities.
4-(pyrrolidin-1-yl)benzonitrile: Another compound with a pyrrolidine ring, used in medicinal chemistry. The uniqueness of this compound lies in its specific structural arrangement and the presence of the pyridinium ion, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
328402-16-0 |
|---|---|
Molekularformel |
C18H21IN2 |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
1-methyl-4-[2-(4-pyrrolidin-1-ylphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C18H21N2.HI/c1-19-14-10-17(11-15-19)5-4-16-6-8-18(9-7-16)20-12-2-3-13-20;/h4-11,14-15H,2-3,12-13H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YZZOUFAQSLEVCT-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3CCCC3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)
![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)
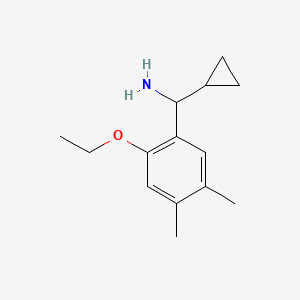
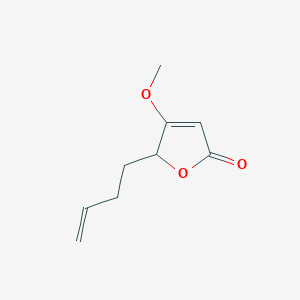

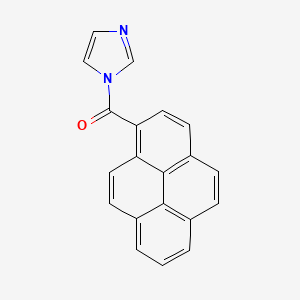

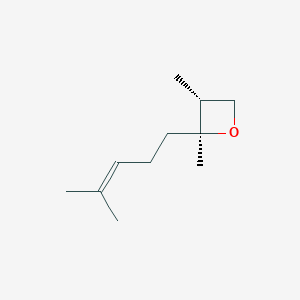
![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
